molecular formula C6H17BrN2 B3068109 Hexamethylenediammonium dibromide CAS No. 24731-81-5

Hexamethylenediammonium dibromide

Cat. No.: B3068109
CAS No.: 24731-81-5
M. Wt: 197.12 g/mol
InChI Key: CRMNBZZUVZXIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethylenediammonium dibromide (C₆H₁₈Br₂N₂; CAS 24731-81-5), also known as hexane-1,6-diaminium dibromide, is a diquaternary ammonium salt characterized by two ammonium groups connected by a hexamethylene chain (-(CH₂)₆-) and counterbalanced by bromide ions. Its molecular weight is 278.032 g/mol, and it crystallizes in monoclinic systems (space group P2₁/a) with extensive hydrogen-bonding networks, forming supramolecular assemblies . This compound is utilized in crystallography, supramolecular chemistry, and as a precursor in organic synthesis.

Properties

CAS No.

24731-81-5

Molecular Formula

C6H17BrN2

Molecular Weight

197.12 g/mol

IUPAC Name

hexane-1,6-diamine;hydrobromide

InChI

InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

CRMNBZZUVZXIJF-UHFFFAOYSA-N

SMILES

C(CCC[NH3+])CC[NH3+].[Br-].[Br-]

Canonical SMILES

C(CCCN)CCN.Br

Origin of Product

United States

Preparation Methods

Hexamethylenediammonium dibromide can be synthesized through the reaction of hexamethylenediamine with hydrobromic acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine is dissolved in water and hydrobromic acid is added dropwise with constant stirring . The resulting solution is then evaporated to yield this compound as a crystalline solid .

In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pH, and concentration .

Chemical Reactions Analysis

Hexamethylenediammonium dibromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexamethylenediamine oxide under specific conditions.

    Reduction: It can be reduced to hexamethylenediamine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the bromide ions are replaced by other anions such as chloride or sulfate.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexamethylenediammonium dibromide has a wide range of applications in scientific research:

    Catalysis: It is used as a precursor in the synthesis of molybdenum and tungsten sulfide catalysts for hydrodesulfurization reactions.

    Herbicide and Weed Control: It has been evaluated for its toxic effects on plant roots and its potential use as an herbicide.

    Algaecide for Water Treatment: It exhibits algaecidal activity and is used in water treatment processes.

    Material Synthesis: It is used in the synthesis of various materials, including organohalide-based perovskites for solar cell applications.

Mechanism of Action

Hexamethylenediammonium dibromide primarily targets neuronal nicotinic receptors located in autonomic ganglia. These receptors play a crucial role in transmitting signals in both the sympathetic and parasympathetic nervous systems. This compound acts as an antagonist at these receptors, inhibiting their activity and thereby affecting signal transmission.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications Key Differentiators References
This compound C₆H₁₈Br₂N₂ Primary ammonium, Br⁻ Supramolecular assemblies, synthesis Hydrogen-bonding capability
Hexamethonium bromide C₁₂H₃₀Br₂N₂ Trimethylammonium, Br⁻ Ganglionic blocking Fully methylated ammonium groups
CTAB C₁₉H₄₂BrN Trimethylammonium, C16 chain Surfactant, antimicrobial Micelle formation
K005 C₁₉H₂₄Br₂N₄O₂ Pyridinium oxime, Br⁻ AChE reactivation Aromatic oxime functionalities
1,4-Bis-QAC C₃₀H₅₈Br₂N₂ Aromatic spacer, decyl chains Antimicrobial Rigid benzene spacer

Research Findings and Trends

  • Supramolecular Chemistry : this compound’s flexible backbone enables diverse crystal packing, unlike rigid aromatic QACs .
  • Antimicrobial Efficiency : Chain length and spacer rigidity inversely correlate with MIC values; hexamethylene-based compounds are less potent than aromatic QACs .
  • Enzyme Reactivation : Dibromides with pyridinium oximes (e.g., K005) outperform traditional reactivators like pralidoxime in VX-inhibited AChE models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylenediammonium dibromide
Reactant of Route 2
Reactant of Route 2
Hexamethylenediammonium dibromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.